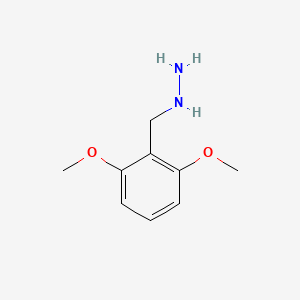![molecular formula C6H8F3NO5 B12435337 3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is a compound with the molecular formula C6H8F3NO5 and a molecular weight of 231.13 g/mol . It is characterized by the presence of a hydroxy group, a trifluoroethoxycarbonyl group, and an amino group attached to a propanoic acid backbone . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid involves several steps. One common method includes the reaction of serine with 2,2,2-trifluoroethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the trifluoroethoxycarbonyl derivative . The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the trifluoroethoxycarbonyl group can enhance the compound’s stability and reactivity . These interactions can influence enzyme activity and biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}butanoic acid: Similar structure but with an additional carbon in the backbone.
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . The presence of the trifluoroethoxycarbonyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H8F3NO5 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-hydroxy-2-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H8F3NO5/c7-6(8,9)2-15-5(14)10-3(1-11)4(12)13/h3,11H,1-2H2,(H,10,14)(H,12,13) |
InChI Key |
ZPIYQTVFJHPNAK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)OCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


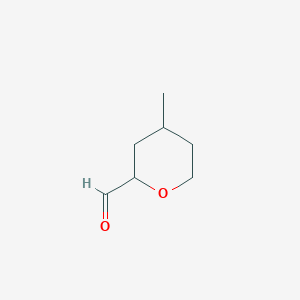
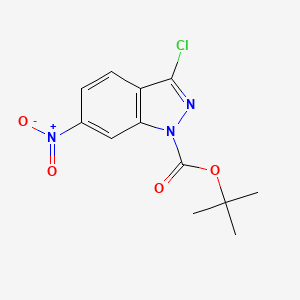


![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
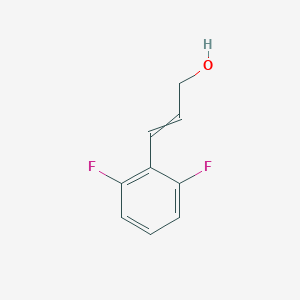
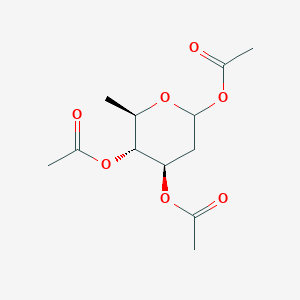
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
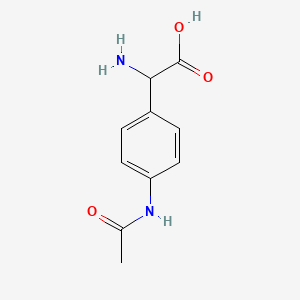

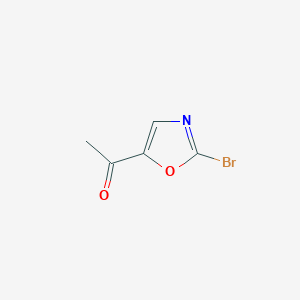
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)
